N'-[(E)-(2-hydroxy-3-methyl-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazide functional group, which is often associated with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3-methyl-5-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxides.
Scientific Research Applications
N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with biological macromolecules, potentially inhibiting their function. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE
- N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-4-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(2-HYDROXY-3-METHYL-5-NITROPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both hydroxyl and nitro groups in specific positions can enhance its potential as a versatile intermediate in organic synthesis and its biological efficacy.
Properties
Molecular Formula |
C16H15N3O4 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methyl-5-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H15N3O4/c1-11-7-14(19(22)23)9-13(16(11)21)10-17-18-15(20)8-12-5-3-2-4-6-12/h2-7,9-10,21H,8H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
WKCJIBYGGGMQAG-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC(=O)CC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC(=O)CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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